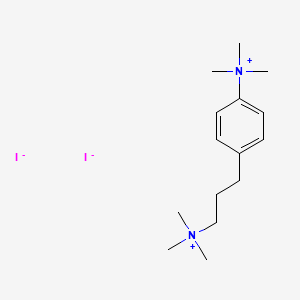
Acetoxycycloheximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoxycycloheximide induces cell surface TNF receptor 1. It also rapidly induces apoptosis mediated by the release of cytochrome c via activation of c-Jun N-terminal kinase.
Wissenschaftliche Forschungsanwendungen
Inhibition of Protein Synthesis in Animals
Acetoxycycloheximide has been identified as a potent inhibitor of protein synthesis in various animal models. Studies have shown its significant impact on the incorporation of amino acids into tissue proteins and Ehrlich ascites cells, as well as on the incorporation of inorganic phosphate into phosphoprotein. This inhibition is associated with a range of physiological and biochemical changes, including progressive acidosis and alterations in plasma amino acid levels (Young, Robinson, & Sacktor, 1963).
Memory and Learning Impairment
Research on rats has demonstrated that acetoxycycloheximide can induce amnesia, particularly affecting the retrieval phase of memory. Intracerebral injections of the substance result in a transient deficit in memory retrieval without impacting the consolidation phase, suggesting a potential connection to neurotransmitter deficiencies (Serota, 1971).
Toxicological Studies
Acetoxycycloheximide's toxicity varies based on factors like sex and body weight in different animal models. In rats, it has been observed to be more toxic to females compared to males, a trend that does not hold in other species like dogs. Additionally, its toxicity appears to be related to the method of dosage calculation, either on a mg/animal or mg/kg basis (Pallotta, Kelly, Rall, & Ward, 1962).
Influence on Circulatory Dynamics
Studies have found that acetoxycycloheximide, as an inhibitor of protein synthesis, can significantly reduce blood pressure in both normotensive and hypertensive rats. This reduction is dose-dependent and is observed in non-toxic amounts. The drug's effect on blood pressure appears to be corrected by prednisolone, indicating a complex interaction with circulatory dynamics (Freed, 1967).
Influence on Neurotransmitter Activity
The antibiotic's inhibitory effects on tyrosine hydroxylase activity have been linked to its amnestic effects in animal studies. This suggests that part of the impact on memory and learning could be due to a reduction in the functional pool of neurotransmitters like norepinephrine (Flexner, Serota, & Goodman, 1973).
Eigenschaften
CAS-Nummer |
2885-39-4 |
|---|---|
Produktname |
Acetoxycycloheximide |
Molekularformel |
C17H25NO6 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
[3-[2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22) |
InChI-Schlüssel |
UFDHNJJHPSGMFX-MMAROODPSA-N |
Isomerische SMILES |
C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
SMILES |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
Kanonische SMILES |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
62362-65-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acetoxycycloheximide streptovitacin E-73 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















